molecular formula C18H11Cl2N2NaO3 B117479 Gavestinel CAS No. 153436-22-7

Gavestinel

Katalognummer B117479
CAS-Nummer: 153436-22-7
Molekulargewicht: 375.2 g/mol
InChI-Schlüssel: WZBNEZWCNKUOSM-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular formula of Gavestinel is C18H12Cl2N2O3 . It has a molar mass of 375.21 g/mol . The structure of Gavestinel is complex, with a dichloro-indole ring attached to a carboxylic acid group and an unsaturated side chain containing an aniline group .

Wissenschaftliche Forschungsanwendungen

Gavestinel in Acute Stroke Treatment

Gavestinel, a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, has been studied for its potential use in acute stroke treatment. Clinical trials have explored its effectiveness in improving functional outcomes after acute stroke. However, studies like the Glycine Antagonist in Neuroprotection (GAIN) International trial found that gavestinel treatment within 6 hours of acute ischemic stroke did not improve outcomes (Lees et al., 2000). Similarly, the GAIN MRI Substudy, which investigated the effect of gavestinel on infarct volume in stroke patients, also observed no significant effects of gavestinel on ischemic infarction (Warach et al., 2006).

Gavestinel in Intracerebral Hemorrhage

Research has also been conducted on the effects of gavestinel in patients with primary intracerebral hemorrhage. The combined analysis from the GAIN International and GAIN Americas trials suggested that gavestinel does not substantially benefit or harm patients with primary intracerebral hemorrhage, aligning with the results seen in patients with ischemic stroke (Haley et al., 2005).

Limitations of Gavestinel in Stroke Treatment

Despite initial hopes, gavestinel did not demonstrate significant treatment benefits for patients treated within six hours after experiencing an acute ischemic stroke. This outcome has led to a reassessment of the potential of gavestinel as a neuroprotectant in stroke treatment (Clinical resource management, 2001).

Potential Factors in Clinical Trial Design

The design of clinical trials investigating gavestinel, such as the GAIN International Study, is also a subject of study. The evaluation of sequential designs retrospectively on these trials suggests that alternative trial methodologies might affect the analyses, trial durations, and sample sizes in future stroke trials (Bolland et al., 2003).

Non-Phencyclidine-like Behavioral Effects

Gavestinel's behavioral effects were evaluated to assess its potential for abuse. It was found that gavestinel does not exhibit phencyclidine-like behavioral effects, suggesting a low abuse liability (Beardsley et al., 2002).

Gavestinel's Lack of Efficacy in NMDA Receptor Antagonism

A review of NMDA receptor antagonists, including gavestinel, in stroke and traumatic brain injury clinical trials, highlights the failure of these drugs to demonstrate efficacy. This failure is attributed to the properties of the molecules and the design of the clinical studies, as well as the possibility that NMDA receptor antagonism might hinder neuronal survival mechanisms (Ikonomidou & Turski, 2002).

Zukünftige Richtungen

Despite the lack of efficacy in treating ischemic stroke, Gavestinel’s high potency and selectivity make it an interesting compound for future research . Its mechanism of action, involving the glycine site of the NMDA receptor, could potentially be exploited in the development of new treatments for neurological disorders .

Eigenschaften

IUPAC Name

3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11/h1-9,22H,(H,21,23)(H,24,25)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBNEZWCNKUOSM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870012
Record name Gavestinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gavestinel

CAS RN

153436-22-7
Record name Gavestinel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153436-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gavestinel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gavestinel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gavestinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAVESTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318X4QY113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gavestinel
Reactant of Route 2
Gavestinel
Reactant of Route 3
Reactant of Route 3
Gavestinel
Reactant of Route 4
Gavestinel
Reactant of Route 5
Gavestinel
Reactant of Route 6
Gavestinel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.